molecular formula C6HF11O B1604022 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal CAS No. 754-79-0

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal

Cat. No. B1604022
CAS RN: 754-79-0
M. Wt: 298.05 g/mol
InChI Key: OMBYOPNOROKVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal, also known as UFH, is a fluorinated aldehyde that has gained significant attention in the scientific community due to its unique properties. UFH is a colorless liquid that is soluble in water, and it has a strong odor. It is commonly used in various laboratory experiments and scientific research applications.

Scientific Research Applications

Molecular and Materials Science

Conformational Polymorphism and Isomorphism : Research on molecular rotors with fluoroaromatic rotators has highlighted the synthesis and characterization of compounds exhibiting conformational polymorphism and isomorphism. These studies offer insights into the crystallization behaviors and solid forms of these compounds, contributing to our understanding of their potential applications in molecular electronics and materials science (Rodríguez‐Molina et al., 2013).

Environmental Science

Wastewater Treatment : The presence and treatment of fluorochemicals in municipal wastewater have been studied, highlighting the challenges and inefficiencies in removing these compounds through conventional treatment processes. This research is crucial for improving water treatment methodologies and understanding the environmental impact of fluorochemicals (Schultz et al., 2006).

Chemistry and Catalysis

Biotransformation of Fluorotelomer Alcohol : Studies on the biotransformation of fluorotelomer alcohols by fungi suggest potential pathways for the environmental degradation of fluorinated compounds. This research provides valuable insights into the biodegradation of persistent organic pollutants and the development of bioremediation strategies (Tseng et al., 2014).

Advanced Materials

Fluorinated Polyhydroxyalkanoates : The microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups opens new avenues for creating materials with unique properties, such as enhanced crystallinity and hydrophobicity. These materials have potential applications in biodegradable plastics and advanced material engineering (Takagi et al., 2004).

Anion Receptors : The development of neutral anion receptors using fluorinated compounds has demonstrated augmented affinities and selectivities for specific anions. This research has implications for sensor development, environmental monitoring, and the design of novel molecular recognition systems (Anzenbacher et al., 2000).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBYOPNOROKVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11CHO, C6HF11O
Record name Hexanal, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590878
Record name Perfluorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal

CAS RN

754-79-0
Record name Perfluorohexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Perfluorohexane-1,1-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal
Reactant of Route 2
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal
Reactant of Route 3
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal
Reactant of Route 4
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal
Reactant of Route 5
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal
Reactant of Route 6
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.